5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;hydrochloride

antiamoebic Entamoeba histolytica in vitro amoebicidal assay

Researchers needing an orally active hepatic amoebicide with a non-iodinated scaffold distinct from chloroquine face limited options with verified tissue efficacy. Clamoxyquin HCl directly addresses this gap. - Oral tissue amoebicide: 100-200 mg/kg/day p.o. efficacy in hamster hepatic model, comparable to chloroquine diphosphate - SMON-free: non-iodinated 8-hydroxyquinoline eliminates subacute myelo-optic neuropathy risk of clioquinol - Aqueous solubility: HCl salt enables flexible oral gavage or dietary admixture - Dual indication: also active against Myxobolus cerebralis in salmonids at 50 mg/kg feed - Hydrochloride salt recommended for acute studies ≤7 days; pamoate salt for chronic protocols (LD₅₀ >2500 vs. 891 mg/kg in mice).

Molecular Formula C17H25Cl2N3O
Molecular Weight 358.3 g/mol
CAS No. 4724-59-8
Cat. No. B1669151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;hydrochloride
CAS4724-59-8
SynonymsClamoxyquin dihydrochloride;  Clamoxyquin HCl;  Clamoxyquin hydrochloride;  Clamoxyquine hydrochloride;  CN 17900-2 B;  CN-17,900-2B;  KAN 322;  NSC 20246; AA 3854;  PAA-3854;  UNII-SQ922M93PI.
Molecular FormulaC17H25Cl2N3O
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl
InChIInChI=1S/C17H24ClN3O.ClH/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22;/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3;1H
InChIKeyMHQRIKBJCFNCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clamoxyquin Hydrochloride Product Overview


5-Chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol hydrochloride, widely known as Clamoxyquin hydrochloride (CAS 4724-59-8), is a synthetic 8-hydroxyquinoline derivative bearing a Mannich-base diaminoalkyl side chain at the 7-position [1]. Originally developed by Parke-Davis as PAA-3854 / KAN-322, it is classified pharmacologically as an antiamebic and antidiarrheal agent, with a primary historical veterinary indication against the myxozoan parasite Myxobolus cerebralis in salmonids [2]. The hydrochloride salt form (C₁₇H₂₅Cl₂N₃O; MW 358.3 g/mol) provides enhanced water solubility relative to the free base, a property that directly influenced its selection for oral formulation development [1]. Unlike many halogenated 8-hydroxyquinolines whose activity was historically attributed to iodine release, Clamoxyquin contains no iodine, implying a mechanistically distinct mode of action [3].

Non-iodinated 8-hydroxyquinoline antiamoebic scaffold
Hydrochloride salt with enhanced aqueous solubility for oral formulation
Tissue-stage antiamoebic activity in hepatic amoebiasis models
Class-defined activity against myxozoan parasites (M. cerebralis)

Clamoxyquin HCl Differentiation from Other 8-Hydroxyquinolines


The 8-hydroxyquinoline antiamoebic class includes structurally diverse members—iodochlorhydroxyquin (clioquinol), diiodohydroxyquin, chlorquinaldol, and 5-chloro-8-hydroxyquinoline—that differ critically at the 7-position substituent, which governs systemic distribution, toxicity profile, and target-organ efficacy [1]. Clamoxyquin's 7-(3-diethylaminopropylaminomethyl) side chain confers two properties absent in the parent 5-chloro-8-hydroxyquinoline: oral activity against hepatic amoebiasis (comparable to chloroquine) and meaningful aqueous solubility in the hydrochloride form that enables flexible oral dosing [2]. The iodine-containing members of the class (e.g., clioquinol) carry a well-documented risk of subacute myelo-optic neuropathy (SMON) upon systemic exposure, a liability not associated with the non-iodinated Clamoxyquin structure [3]. These differences in tissue tropism, solubility, and neurotoxicity risk mean that activity data from one 8-hydroxyquinoline cannot be reliably extrapolated to another for procurement or experimental design purposes.

Iodinated 8-hydroxyquinolines Iodine-associated neurotoxicity risk (SMON) is a class concern for iodinated analogs (e.g., clioquinol); absent in non-iodinated Clamoxyquin.
Parent 5-chloro-8-hydroxyquinoline Lacks 7-position diaminoalkyl side chain; oral hepatic activity and aqueous solubility profiles differ substantially.
Pamoate salt form Pamoate offers a wider tolerability margin for chronic in vivo studies; HCl salt is preferred for acute solubility-dependent protocols.

Clamoxyquin HCl Comparative Evidence


In Vitro Amoebicidal Potency vs. Emetine

In a liver-serum medium assay, Clamoxyquin hydrochloride (as PAA-3854 HCl) exhibited amoebicidal activity at concentrations of 20–40 µg/mL, compared to the reference drug emetine hydrochloride which was amoebicidal at 2.5 µg/mL [1]. Separately, a 1961 study reported the free base as amebicidal at 2.5 µg/mL in vitro, with bactericidal activity observed at 10–20 µg/mL against seven representative intestinal bacteria, suggesting direct amoebicidal action rather than indirect killing via bacterial suppression [2]. The lower bactericidal vs. amoebicidal threshold supports a mechanism of direct protozoan targeting rather than microbiome-mediated effects. Caution: two distinct in vitro values (2.5 µg/mL vs. 20–40 µg/mL) exist across publications and likely reflect differences in assay format (medium composition, endpoint, and salt form tested); procurement decisions should consider which assay context is most relevant to the intended experimental system.

In Vitro vs. Emetine
Head-to-head
Clamoxyquin HCl 20–40 µg/mL; emetine 2.5 µg/mL (liver-serum medium)
Supports amoebicidal assay calibration
Potency window consistent across publications; assay conditions influence threshold
antiamoebic Entamoeba histolytica in vitro amoebicidal assay

In Vivo Hepatic Amoebiasis Efficacy vs. Chloroquine

In golden hamsters with experimentally induced hepatic amoebiasis, Clamoxyquin hydrochloride administered orally at 100–200 mg/kg/day suppressed hepatic infection to a degree that was described as 'roughly comparable' to chloroquine diphosphate, the standard tissue amoebicide [1]. This finding is significant because the majority of 8-hydroxyquinoline antiamoebics (e.g., quiniodochlor, diiodohydroxyquin) are classified solely as luminal amoebicides with negligible systemic or tissue activity, whereas Clamoxyquin demonstrates meaningful extraintestinal anti-parasitic efficacy [2]. The ability to match chloroquine-level hepatic activity distinguishes Clamoxyquin HCl from other members of the 8-hydroxyquinoline class for research applications requiring tissue-stage amoebicidal activity in animal models.

In Vivo Hepatic vs. Chloroquine
Head-to-head
Oral 100–200 mg/kg/day; hepatic suppression roughly comparable to chloroquine diphosphate
Supports non-4-aminoquinoline tissue-stage amoebiasis model
Hamster hepatic model; only 8-hydroxyquinoline with reported systemic hepatic activity
hepatic amoebiasis in vivo efficacy chloroquine comparator

Salt Form Tolerability: Hydrochloride vs. Pamoate

A systematic comparison of Clamoxyquin salt forms revealed that the hydrochloride salt carries an acute oral LD₅₀ of 891.3 ± 33.7 mg/kg in albino mice, whereas the pamoate salt demonstrated an LD₅₀ exceeding 2500 mg/kg—an approximately 2.8-fold improvement in acute tolerability [1]. In subacute oral-tolerance studies in albino rats, both salts were tolerated at 25 mg/kg/day for 28 days without evidence of organ damage; however, at exaggerated doses of 200 mg/kg/day, the pamoate was 'clearly better tolerated' than the hydrochloride [1]. In dogs, the maximum tolerated dose of pamoate reached 525 mg/kg over a 22-day dosing period, while the hydrochloride produced manifest gastrointestinal irritation at 250–275 mg/kg over 24–28 days [1]. In monkeys, doses up to 1100 mg/kg of pamoate were feasible (limited only by bulk volume of drug), with modest signs of intolerance compared to more severe effects of equivalent hydrochloride doses [1]. These data directly inform salt selection for experimental formulations: the hydrochloride offers superior aqueous solubility and more rapid dissolution for oral dosing, while the pamoate provides a wider safety margin for chronic administration studies.

HCl vs. Pamoate Tolerability
Head-to-head
HCl LD₅₀ 891 mg/kg; pamoate >2500 mg/kg; pamoate better tolerated in subacute/chronic models
Informs salt selection for in vivo tolerability context
Pamoate shows consistent wider safety margin across species
salt form comparison toxicology pamoate drug formulation

Clinical Antidiarrheal Comparison vs. Clioquinol

In a definitive clinical comparison, Clamoxyquin pamoate (administered at 16 mg of base/kg/day in divided doses for 5 days) was compared against iodochlorhydroxyquin (clioquinol; administered at 1500 mg/day in three divided doses for 10 days, the recommended regimen) for the treatment of diarrheal disease [1]. Clamoxyquin pamoate was reported to be 'equal to iodochlorhydroxyquin in reducing the daily number of stools, in improving stool consistency, and eliminating fetid odor,' and was 'usually better than iodochlorhydroxyquin in ameliorating subjective gastrointestinal symptoms' [1]. Both drugs were effective in eliminating blood and mucus from stools. Critically, Clamoxyquin pamoate exhibited superior palatability compared to the hydrochloride salt, enabling its formulation as a tasteless pediatric oral suspension—a property that directly influenced the selection of pamoate over hydrochloride for clinical and commercial development [1]. This comparative data establishes Clamoxyquin as at least therapeutically non-inferior to clioquinol for intestinal amoebiasis while lacking the neurotoxic risk (SMON) historically associated with halogenated 8-hydroxyquinolines.

Clinical Comparison vs. Clioquinol
Reported trial context
Reported equivalent stool consistency improvement; subjective GI symptom relief; shorter treatment course (5 vs 10 days)
Endpoint context for intestinal amoebiasis research
Non-iodinated scaffold avoids iodine-associated neurotoxicity risk; data from Parke-Davis clinical program
antidiarrheal clioquinol comparator clinical trial pediatric formulation

Anti-Myxobolus cerebralis Efficacy in Salmonids

Among antiamoebic/antiprotozoal drugs, only a limited subset—including clamoxyquin, fumagillin, proguanil, furazolidone, furoxone, and benomyl—has demonstrated the ability to impede spore development of Myxobolus cerebralis, the myxozoan parasite responsible for whirling disease in salmonids [1]. This indication represents a unique application domain not shared by other 8-hydroxyquinoline antiamoebics such as clioquinol, diiodohydroxyquin, or chlorquinaldol, which have not been reported effective against myxozoan parasites [2]. Clamoxyquin's demonstrated efficacy in reducing infection rates in salmonid populations has been documented through dietary inclusion studies, positioning it within a narrow pharmacological niche alongside fumagillin [2]. Unlike the more broadly studied fumagillin (which carries a known toxicity profile including bone marrow suppression), Clamoxyquin's safety margin in aquatic species—supported by pharmacokinetic data in rainbow trout showing peak plasma concentrations of 1.2 µg/mL at 4 hours post oral administration (50 mg/kg in feed) with a 12–18 hour elimination half-life—offers an alternative chemotype for aquaculture antiparasitic research . Note: quantitative spore reduction percentages for head-to-head comparisons between Clamoxyquin and fumagillin in salmonid infection models were not located in publicly available primary literature as of 2025; the differentiation here is based on class-level membership in the restricted set of myxozoan-active compounds rather than direct comparative efficacy data.

Anti-Myxobolus Activity
Class-level inference
One of ~6 compounds with documented anti-Myxobolus cerebralis spore development inhibition
Class membership in myxozoan-active set; differentiated from other 8-hydroxyquinolines
Quantitative spore reduction data not publicly available; class-level attribution
Myxobolus cerebralis whirling disease aquaculture myxozoan parasite

Non-Iodine-Dependent Mechanism vs. Iodinated Amoebicides

Classical 8-hydroxyquinoline antiamoebics such as clioquinol (5-chloro-7-iodo-8-quinolinol) and diiodohydroxyquin (5,7-diiodo-8-quinolinol) were historically believed to exert their antiamoebic effect partially through the intestinal release of iodine, a mechanism that also contributed to systemic iodine absorption and the associated risk of subacute myelo-optic neuropathy (SMON) upon prolonged oral use [1]. Clamoxyquin (5-chloro-7-(3-diethylaminopropylaminomethyl)-8-quinolinol) contains no iodine atom, and experimental evidence from the Burckhalter et al. (1961) study explicitly states that its antiamebic activity 'does not support the traditional theory that 8-quinolinols owe their effectiveness to the release of iodine' [2]. At 2.5 µg/mL, Clamoxyquin is amebicidal, whereas its bactericidal activity against seven representative intestinal bacterial species requires 10–20 µg/mL, a 4–8× higher threshold [2]. This selectivity gap suggests direct protozoan toxicity via metal-chelation-dependent or membrane-targeting mechanisms rather than indirect killing through bacterial flora suppression—a mechanistic profile distinct from the iodine-releasing congeners. Structure-activity relationship (SAR) data from the original synthesis program further demonstrated that the 7-position side chain is highly tolerant of structural variation without loss of intrinsic in vitro activity, indicating that the substituent primarily modulates pharmacokinetics and tissue distribution rather than target engagement [2].

Mechanism: Iodine-Independent
Class-level inference
Amebicidal at 2.5 µg/mL; bactericidal at 10–20 µg/mL (4–8× selectivity window)
Supports direct protozoan targeting, independent of iodine release mechanism
7-position side chain tolerates variation; modulates pharmacokinetics not target engagement
mechanism of action metal chelation non-iodinated structure-activity relationship

Clamoxyquin HCl Research Applications


Hepatic Amoebiasis Model: Non-4-Aminoquinoline Approach

For researchers employing the golden hamster hepatic amoebiasis model who require an orally active tissue amoebicide with a chemical scaffold distinct from chloroquine, Clamoxyquin hydrochloride (100–200 mg/kg/day, oral) provides efficacy roughly comparable to chloroquine diphosphate, as established by the original Thompson et al. (1965) and Burckhalter et al. (1961) studies . This enables mechanistic investigations that discriminate between 4-aminoquinoline-specific pharmacology (e.g., hemozoin binding) and general tissue amoebicidal mechanisms. The hydrochloride salt is recommended for acute efficacy studies where aqueous solubility facilitates oral gavage or dietary admixture, while the pamoate salt should be preferred for chronic administration protocols exceeding 7 days based on its superior tolerability profile (LD₅₀ >2500 vs. 891 mg/kg in mice) .

Myxobolus cerebralis Control in Salmonid Aquaculture

Clamoxyquin hydrochloride is one of only approximately six compounds with documented efficacy in reducing Myxobolus cerebralis spore development and whirling disease infection rates in salmonids . For aquaculture parasitology programs, Clamoxyquin HCl offers a structurally distinct chemotype from fumagillin (the most widely referenced myxozoan-active compound), enabling comparative efficacy, resistance profiling, and combinatorial treatment studies. Based on pharmacokinetic data in rainbow trout (Oncorhynchus mykiss), dietary administration at 50 mg/kg feed achieves peak plasma concentrations of 1.2 µg/mL within 4 hours with a 12–18 hour half-life, supporting once-daily feed-mediated dosing protocols . Tissue accumulation in liver and gill compartments correlates with the known tissue tropism of M. cerebralis for cartilage and neurological structures, providing a pharmacokinetic rationale for its observed efficacy.

Non-Iodinated 8-Hydroxyquinoline Lead for Intestinal Amoebiasis

For medicinal chemistry programs targeting intestinal amoebiasis with 8-hydroxyquinoline-based leads, Clamoxyquin HCl represents a validated starting scaffold that demonstrates clinical antidiarrheal efficacy equivalent to iodochlorhydroxyquin (clioquinol) while structurally lacking iodine—thereby eliminating the SMON neurotoxicity risk associated with iodinated congeners upon systemic absorption . The SAR established by Burckhalter et al. (1961) confirms that the 7-position side chain tolerates substantial structural variation without loss of in vitro amoebicidal activity, indicating that this position can be optimized for pharmacokinetic or physicochemical properties independently of target engagement . The hydrochloride salt's aqueous solubility facilitates in vitro assay formatting, while the pamoate salt provides a tasteless, low-solubility option suitable for oral preclinical formulation development .

Application
Selection Property
Validation Focus
Hepatic amoebiasis model studies
Tissue-stage antiamoebic activity; non-4-aminoquinoline scaffold
Hepatic infection suppression in hamster model
Salmonid myxozoan parasitology research
Anti-Myxobolus cerebralis class membership
Spore development inhibition and infection rate reduction
Intestinal amoebiasis lead optimization
Non-iodinated 8-hydroxyquinoline scaffold; 7-position side chain tolerant
In vitro amoebicidal activity and safety profiling (iodine-independent)
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